![molecular formula C11H10N4O B14911958 3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one](/img/structure/B14911958.png)
3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antioxidant properties . The unique structure of this compound makes it a valuable target for medicinal chemistry research.
Métodos De Preparación
The synthesis of 3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde in the presence of a catalyst such as graphene oxide (GO) nanosheets . This method provides a straightforward route to the desired compound with high yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like lead tetraacetate (Pb(OAc)4) and reducing agents such as hydrazine hydrate . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity.
Aplicaciones Científicas De Investigación
In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as an anticancer agent by inhibiting the PCAF bromodomain, a target for cancer therapy . Additionally, its antifungal and antioxidant properties make it a candidate for developing new therapeutic agents .
Mecanismo De Acción
The mechanism of action of 3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one involves binding to specific molecular targets, such as the PCAF bromodomain . This binding inhibits the activity of histone acetyltransferase, leading to altered gene expression and reduced cancer cell proliferation. Molecular docking studies have shown that the compound fits well into the active site of PCAF, forming stable interactions that enhance its inhibitory effects .
Comparación Con Compuestos Similares
3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one can be compared to other triazoloquinazoline derivatives, such as those with different substituents on the triazole or quinazoline rings . These similar compounds often exhibit varying degrees of biological activity, depending on their specific structures. For example, some derivatives may have enhanced anticancer activity, while others may be more effective as antifungal agents . The unique structure of this compound, with its ethyl group at the 3-position, contributes to its distinct biological properties and makes it a valuable compound for further research.
Propiedades
Fórmula molecular |
C11H10N4O |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
3-ethyl-6H-[1,2,4]triazolo[4,3-c]quinazolin-5-one |
InChI |
InChI=1S/C11H10N4O/c1-2-9-13-14-10-7-5-3-4-6-8(7)12-11(16)15(9)10/h3-6H,2H2,1H3,(H,12,16) |
Clave InChI |
JUJFRWPIFPPMQN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C2N1C(=O)NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


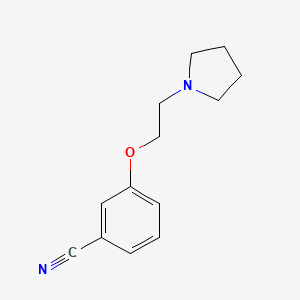
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B14911887.png)
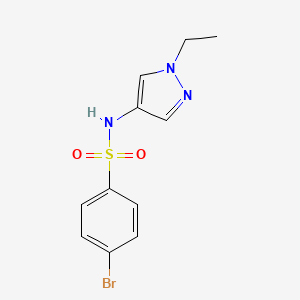
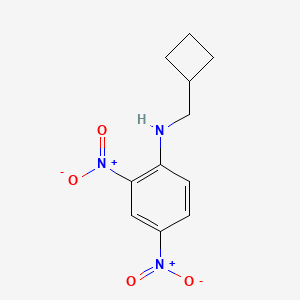
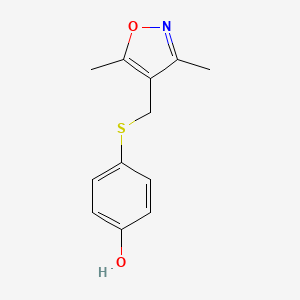


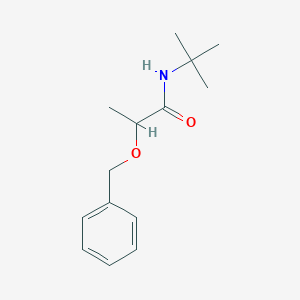


![N'-[1-(4-biphenylyl)ethylidene]benzohydrazide](/img/structure/B14911945.png)
![1-Acetyl-17-(2-chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14911953.png)


